DL-Phenylalanine-1-13C
Overview
Description
DL-Phenylalanine-1-13C is the 13C labeled version of DL-3-Phenylalanine . It is an isotopic analogue of L-phenylalanine .
Synthesis Analysis
The synthesis of phenylalanine can be achieved using benzaldehyde and glycine as cosubstrates . The strains expressing LtaE P.p, LtaE E.c, and LtaE C.c produced phenylpyruvate at a titer of 4.3 g/L (26 mM), 3.5 g/L (21 mM), and 2.7 g/L (16.4 mM) within 24 hours .Molecular Structure Analysis
The molecular formula of DL-Phenylalanine is C9H11NO2 . The average mass is 165.189 Da and the mono-isotopic mass is 165.078979 Da .Chemical Reactions Analysis
This compound is used to evaluate the 13CO2 level of phenylalanine hydroxylase activity via a 13C phenylalanine breath test .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.18 . It is a solid substance with a melting point of 266-267 °C (dec.) (lit.) .Scientific Research Applications
Solid-State NMR and X-Ray Studies
DL-Phenylalanine-1-13C has been studied using 13C high-resolution solid-state NMR spectroscopy and X-ray crystallography. For example, Potrzebowski et al. (2000) analyzed crystalline samples of N-benzoyl-DL-phenylalanine using these methods, revealing details about its crystalline structure and hydrogen bonding patterns (Potrzebowski et al., 2000).
Metabolism and Kinetics Studies
This compound is used in studying amino acid metabolism. Bross et al. (1998) developed a minimally invasive protocol for determining phenylalanine kinetics in humans during the fed state, utilizing the isotopic enrichment of this compound in plasma and urine (Bross et al., 1998).
Zello et al. (1994) compared isotopic enrichments and fluxes estimated from plasma and urine sampling when two phenylalanine tracers, including L-[1-13C]phenylalanine, were infused intravenously in healthy men. This study provided insights into the suitability of these isotopes as urinary tracers for assessing amino acid metabolism (Zello et al., 1994).
Crystal Growth and Characterization
This compound has been used in crystal growth studies. Ramachandran and Natarajan (2007) crystallized DL-phenylalanine in silica gel and characterized the grown crystals using X-ray powder diffraction and other techniques, contributing to the understanding of its crystalline properties (Ramachandran & Natarajan, 2007).
Application in Medical Research
This compound is also valuable in medical research. Teraishi et al. (2012) used L-[1-13C]phenylalanine breath test (13C-PBT) to detect altered phenylalanine kinetics in schizophrenia patients, demonstrating its potential in understanding metabolic changes associated with mental health disorders (Teraishi et al., 2012).
Dipeptide Syntheses Study
In the field of organic chemistry, this compound has been used to study the stereospecificity of dipeptide syntheses. Kricheldorf et al. (2009) investigated the synthesis of dipeptides using DL-Phenylalanine and other amino acids, employing 13C-NMR spectroscopy for analysis (Kricheldorf et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-phenyl(113C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-QBZHADDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583945 | |
Record name | (~13~C)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64193-00-6 | |
Record name | (~13~C)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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